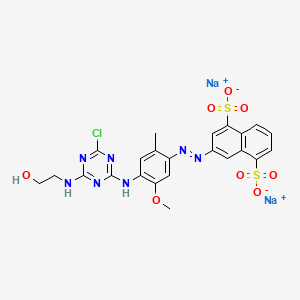
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This particular compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group, a methyl group, a nitro group, and a hydrazide group attached to a dichlorophenyl ring.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of Substituents: The methyl and nitro groups can be introduced through electrophilic substitution reactions.
Attachment of the Hydrazide Group: The hydrazide group can be attached through the reaction of the pyrazole derivative with hydrazine.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide undergoes various chemical reactions:
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate . Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular pathways involved depend on the specific application and the target organism or system .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2,5-dichlorophenyl)hydrazide can be compared with other pyrazole derivatives:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound has similar structural features but lacks the nitro and hydrazide groups, making it less reactive in certain chemical reactions.
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is a potent and selective D-amino acid oxidase inhibitor, highlighting its unique biological activity compared to the hydrazide derivative.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a different substitution pattern, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
86831-70-1 |
|---|---|
Molecular Formula |
C11H9Cl2N5O3 |
Molecular Weight |
330.12 g/mol |
IUPAC Name |
N'-(2,5-dichlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H9Cl2N5O3/c1-5-10(18(20)21)9(16-14-5)11(19)17-15-8-4-6(12)2-3-7(8)13/h2-4,15H,1H3,(H,14,16)(H,17,19) |
InChI Key |
QAUYWDNUSPPEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NNC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




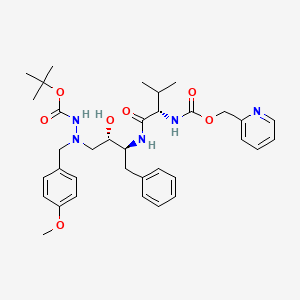
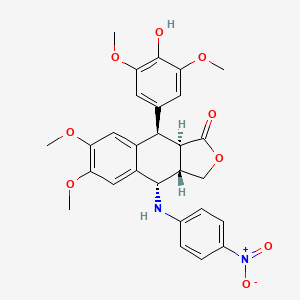
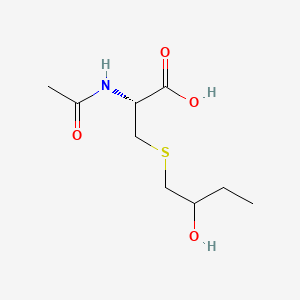
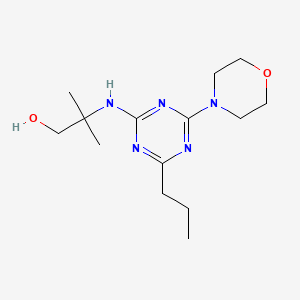

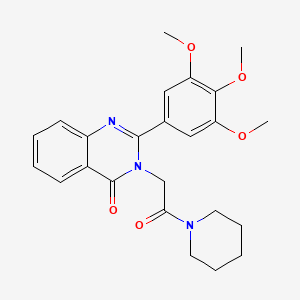

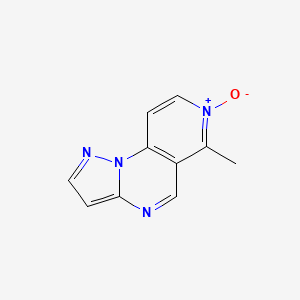
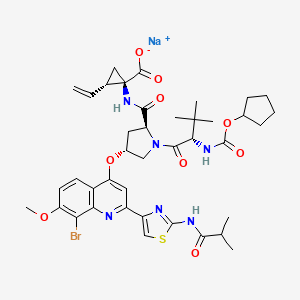
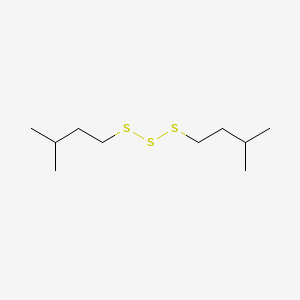
![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
